molecular formula C18H16F3N3 B4260341 2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}pyridine

2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}pyridine

Cat. No.: B4260341
M. Wt: 331.3 g/mol
InChI Key: DZNPOMKIZDZFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFP or TFPyP and is a member of the porphyrin family of compounds. TFP has been studied for its unique properties, including its ability to act as an antioxidant, photosensitizer, and DNA intercalator. In

Mechanism of Action

The mechanism of action of TFP is complex and varies depending on the application. In PDT, TFP absorbs light energy and transfers it to nearby oxygen molecules, which leads to the formation of reactive oxygen species (ROS). These ROS can damage nearby cells, including cancer cells, leading to their death. In the treatment of neurodegenerative diseases, TFP has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the development of Alzheimer's and Parkinson's disease, respectively. TFP's antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
TFP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that TFP can induce apoptosis (programmed cell death) in cancer cells. TFP has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. In addition, TFP has been shown to protect against oxidative stress-related damage in cells. TFP has also been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TFP in lab experiments is its versatility. TFP can be used in a range of applications, including PDT, neurodegenerative disease research, and antioxidant research. TFP is also relatively easy to synthesize and purify, making it accessible to researchers. However, TFP's complex mechanism of action can make it difficult to study, and its potential toxicity must be carefully considered when designing experiments.

Future Directions

There are several future directions for TFP research. One area of interest is the development of TFP-based therapeutics for the treatment of cancer and neurodegenerative diseases. TFP's antioxidant properties also make it a promising candidate for the treatment of oxidative stress-related diseases. In addition, further research is needed to fully understand TFP's mechanism of action and to optimize its use in PDT.

Scientific Research Applications

TFP has been extensively studied for its potential applications in various fields of science. One of its most promising applications is in the field of photodynamic therapy (PDT). TFP has been shown to act as a photosensitizer, which means it can absorb light energy and transfer it to nearby molecules. This property can be exploited in PDT to selectively kill cancer cells. TFP has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, TFP has been shown to have antioxidant properties, which can be useful in the treatment of oxidative stress-related diseases.

Properties

IUPAC Name

2-[3-[1-(4,4,4-trifluorobutyl)pyrazol-3-yl]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3/c19-18(20,21)9-4-11-24-12-8-17(23-24)15-6-3-5-14(13-15)16-7-1-2-10-22-16/h1-3,5-8,10,12-13H,4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNPOMKIZDZFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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